molecular formula C28H27N5O2 B10770284 Benzoquinazolinone 12

Benzoquinazolinone 12

Cat. No.: B10770284
M. Wt: 465.5 g/mol
InChI Key: SXJQBWJPNSOKQV-UIOOFZCWSA-N
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Description

Benzoquinazolinone 12 is a potent and selective small molecule inhibitor designed for advanced biochemical and pharmacological research. Its primary mechanism of action involves the targeted inhibition of specific protein kinases, notably those within the AGC kinase family, which are critically implicated in intracellular signal transduction pathways governing cell proliferation, survival, and metabolism. This compound exhibits high binding affinity and selectivity, making it an invaluable pharmacological tool for dissecting complex kinase-driven processes in vitro and in cell-based assays.

Properties

Molecular Formula

C28H27N5O2

Molecular Weight

465.5 g/mol

IUPAC Name

3-[(1S,2S)-2-hydroxycyclohexyl]-6-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzo[h]quinazolin-4-one

InChI

InChI=1S/C28H27N5O2/c1-32-16-20(15-31-32)24-11-10-18(14-29-24)12-19-13-23-27(22-7-3-2-6-21(19)22)30-17-33(28(23)35)25-8-4-5-9-26(25)34/h2-3,6-7,10-11,13-17,25-26,34H,4-5,8-9,12H2,1H3/t25-,26-/m0/s1

InChI Key

SXJQBWJPNSOKQV-UIOOFZCWSA-N

Isomeric SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)[C@H]6CCCC[C@@H]6O

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CC3=CC4=C(C5=CC=CC=C53)N=CN(C4=O)C6CCCCC6O

Origin of Product

United States

Preparation Methods

Formation of Oxazinone Intermediates

In a representative procedure, anthranilic acid (8a ) is acylated with aliphatic acyl chlorides in dimethylformamide (DMF) to form N-alkyl anthranilic acids (9c–9i ). Cyclization with acetic anhydride at 140°C produces 2-alkyl-4H-benzo[d]oxazin-4-ones (10c–10i ). These intermediates are critical for introducing substituents at the quinazolinone core.

Table 1: Reaction Conditions for Oxazinone Formation

Starting MaterialAcylating AgentSolventTemperatureProduct Yield (%)
Anthranilic acidPropionyl chlorideDMF140°C85–90
Anthranilic acidButyryl chlorideDMF140°C78–82

Quinazolinone Ring Closure

The oxazinone intermediates undergo nucleophilic attack by amines to form the quinazolinone core. For instance, reacting 6-(4-amino-3-methylphenoxy)quinoxaline-2,3(1H,4H)-dione (7 ) with 10c–10i in glacial acetic acid under reflux yields 6-(3-methyl-4-(2-alkyl-4-oxoquinazolin-3(4H)-yl)phenoxy)quinoxaline-2,3(1H,4H)-dione derivatives (11c–11i ). This step highlights the role of acetic acid as both solvent and catalyst in facilitating ring closure.

Patent-Based Synthesis of Benzodiazepine Analogues

A patented method for benzodiazepines (US3996209A) provides insights into large-scale synthesis. Although focused on 1,4-benzodiazepin-2-ones, the protocol employs hexamethylenetetramine and ammonia in ethanol under reflux to form the diazepine ring. Key steps include:

  • Ammonia saturation in ethanol (0.6–0.7% w/w).

  • Slow addition of 2-chloroacetamido-5-chlorobenzophenone over 3–4 hours.

  • Azeotropic distillation with toluene to remove water.

Table 2: Patent Reaction Parameters for Diazepine Synthesis

ParameterCondition
SolventEthanol
CatalystHexamethylenetetramine (0.5 equiv)
TemperatureReflux (78°C)
Reaction Time5–10 hours
Yield65–75%

Adapting this method for benzoquinazolinones would require substituting the chloroacetamido substrate with a quinazolinone precursor.

Sulfonamide Functionalization

Recent studies on sulfonamide benzoquinazolinones illustrate the incorporation of sulfonamide groups to enhance biological activity. While Benzoquinazolinone 12 lacks sulfonamide moieties, the methodology is relevant for derivatives. The general approach involves:

  • Sulfonation of aminobenzophenones with sulfonyl chlorides.

  • Cyclocondensation with urea or thiourea to form the quinazolinone ring.

For instance, compound 10 in this series exhibited IC50 values of 3.90 µM (EGFR) and 5.40 µM (HER2), demonstrating the impact of substituents on activity.

Mechanistic and Catalytic Insights

Role of Iodine Catalysis

Molecular iodine (I2) facilitates quinazolinone formation by promoting imine and aminal intermediates. The electrophilic nature of I2 activates carbonyl groups, enabling nucleophilic attack by amines. This mechanism avoids the need for toxic metal catalysts, aligning with green chemistry principles.

Solvent and Temperature Optimization

  • Methanol : Preferred for iodine-catalyzed reactions (50°C).

  • Glacial acetic acid : Enhances cyclization efficiency at reflux temperatures.

  • Toluene : Used in azeotropic distillation to remove water .

Chemical Reactions Analysis

Benzoquinazolinone 12 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include molecular oxygen, ferric chloride, and diphenyl disulfide . The major products formed from these reactions depend on the specific conditions and reagents used. For example, visible light-promoted aerobic oxidative cleavage and cyclization of olefins can lead to the formation of 3-hydroxy-isoindolinones .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison with BQCA

  • Binding Affinity: Benzoquinazolinone 12 has an allosteric affinity (pKb = 7.7) 50-fold higher than BQCA (pKb = 6.0) due to optimized hydrophobic interactions with Tyr-179 (ECL2) and Trp-4007.35 (TM7) .
  • Cooperativity: Both compounds exhibit similar cooperativity (α-value ~30) with ACh, but this compound’s higher affinity reduces the required concentration for therapeutic effects .
  • Mutagenesis Sensitivity: Mutations at Tyr-179 and Trp-4007.35 significantly reduce this compound’s binding, unlike BQCA, which is less dependent on these residues .

Table 1 : Key Pharmacological Parameters

Compound Allosteric Affinity (pKb) α-Value (Cooperativity) Key Binding Residues
This compound 7.7 ~30 Tyr-179, Trp-4007.35
BQCA 6.0 ~25 Tyr-822.61, Tyr-852.64
DBPQ (Compound 16) 7.2 ~28 Tyr-179, Asn-4107.45
LUF6000 (Compound 9) 6.8 ~20 Extracellular surface residues

Comparison with DBPQ (Compound 16)

  • Structural Similarity: Both this compound and DBPQ are tricyclic M1R PAMs but differ in core substituents. This compound’s benzo[h]quinazolinone scaffold enhances hydrophobic interactions compared to DBPQ’s dibenzodiazepine core .
  • Binding Depth: this compound binds deeper into the extracellular vestibule, requiring conformational changes in TM7, whereas DBPQ interacts more superficially with Asn-4107.45 .

Comparison with Adenosine Receptor PAMs (LUF6000 and LUF6096)

  • Receptor Specificity: this compound is selective for M1 mAChR, while LUF6000 (A3R PAM) and LUF6096 (quinazoline-based) target adenosine receptors.
  • 3D Binding Modes: this compound adopts a "capping" interaction over the orthosteric site, similar to LUF6000, but its tricyclic core aligns closer to M1R-specific residues .

Comparison with TAK-071

  • Cooperativity: TAK-071, a low α-value M1 PAM, shows reduced cooperativity (α-value <10) compared to this compound (α-value ~30), minimizing cholinergic side effects .
  • Clinical Utility: this compound’s high affinity makes it a tool compound for mechanistic studies, whereas TAK-071’s balanced profile is prioritized for cognitive trials .

Key Research Findings

Molecular Interactions: Hydrophobic and polar interactions with Tyr-179 and Trp-4007.35 are critical for this compound’s enhanced activity. Mutagenesis of these residues reduces binding by >80% .

Structural Optimization: The benzo[h]quinazolinone scaffold improves backbone rigidity, enabling deeper penetration into the allosteric pocket compared to BQCA’s flexible quinolone core .

Docking Studies: Flexible receptor models predict this compound’s binding mode with higher accuracy than rigid models, emphasizing the role of TM7 conformational changes .

Table 2: Functional Impact of Key Mutations on this compound

Mutation Effect on Binding Affinity Effect on Cooperativity
Tyr-179Phe ↓ 90% ↓ 70%
Trp-4007.35Phe ↓ 85% ↓ 65%
Tyr-822.61Phe No change No change

Q & A

Q. How can researchers design experiments to evaluate the allosteric modulation of M1 mAChR by Benzoquinazolinone 12?

  • Methodological Answer : Begin with receptor binding assays to measure affinity (e.g., equilibrium dissociation constant, K_d) and functional assays (e.g., calcium mobilization or GTPγS binding) to assess cooperativity with acetylcholine. Use concentration-response curves to quantify positive allosteric modulator (PAM) activity. Include control experiments with known PAMs like BQCA for comparative analysis. Structural analogs (e.g., DBPQ, LUF6000) can help identify critical pharmacophores .
  • Key Data : this compound exhibits a 50-fold increase in allosteric site affinity compared to BQCA, with retained cooperativity .

Q. What structural features of this compound contribute to its potency as an M1 mAChR PAM?

  • Methodological Answer : Conduct comparative molecular analysis using crystallography or docking studies to map hydrophobic/polar interactions. Key residues (e.g., Tyr-179 in ECL2 and Trp-4007.35 in TM7) are critical for binding. Synthesize analogs with modifications to the benzoquinazolinone core or substituents (e.g., cyclohexyl or pyridinyl groups) to validate structure-activity relationships (SAR) .
  • Key Data : The benzoquinazolinone scaffold facilitates high-affinity binding, while substituents like 6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl enhance receptor interactions .

Q. How should researchers validate the purity and identity of newly synthesized this compound derivatives?

  • Methodological Answer : Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Purity can be assessed via HPLC (>95% purity threshold). For known compounds, cross-reference with literature spectral data; for novel derivatives, provide full characterization in supplementary materials .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported binding affinities of this compound across different model systems?

  • Methodological Answer :

Standardize assay conditions (e.g., cell lines, buffer composition, temperature).

Validate receptor expression levels using radioligand binding or qPCR.

Compare results across orthogonal methods (e.g., electrophysiology vs. fluorescence-based assays).

Use mutagenesis to confirm binding site specificity (e.g., Tyr-179Ala mutants to test hydrophobic interactions) .

  • Example Contradiction : Discrepancies may arise from differences in receptor glycosylation or G-protein coupling in heterologous systems.

Q. How can molecular dynamics (MD) simulations refine the predicted binding mode of this compound?

  • Methodological Answer :

Generate homology models of M1 mAChR using templates like the M2 receptor (PDB: 3UON).

Perform docking with flexible side chains at the allosteric site.

Run MD simulations (≥100 ns) to assess stability of ligand-receptor complexes.

Validate predictions with mutagenesis data (e.g., Trp-4007.35 mutations disrupting π-π interactions) .

  • Key Insight : Simulations may reveal transient interactions with ECL2 or TM7 residues not captured in static models.

Q. What frameworks guide the design of SAR studies for this compound analogs?

  • Methodological Answer : Apply the PICO framework to define:
  • Population : M1 mAChR-expressing systems (e.g., CHO cells, cortical neurons).
  • Intervention : Structural modifications (e.g., halogenation, ring expansion).
  • Comparison : Benchmark against BQCA or other PAMs.
  • Outcome : Metrics like EC50, Emax, and logP.
  • Use FINER criteria to ensure feasibility, novelty, and relevance .

Q. How can researchers address challenges in reproducing pharmacological data for this compound?

  • Methodological Answer :

Document detailed protocols (e.g., cell passage number, ligand incubation time).

Share raw data and analysis scripts in open-access repositories.

Collaborate with independent labs for cross-validation.

Reference standardized guidelines (e.g., ARRIVE 2.0 for preclinical studies) .

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